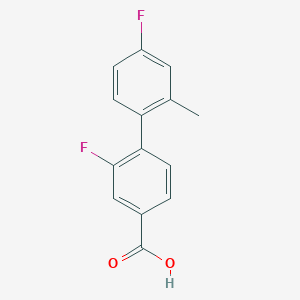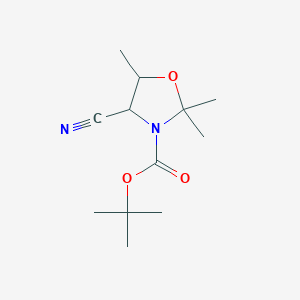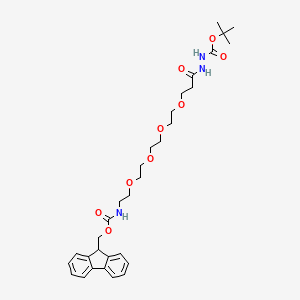
Fmoc-nh-dpeg(4)-nhnh-boc
Übersicht
Beschreibung
Fmoc-NH-dPEG™(4)-NHS is a chemical compound used in bioconjugation and drug delivery applications. Let’s explore its key features:
- Chemical Name : 15-(9-Fluorenylmethyloxycarbonyl)amino-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester.
- Synonyms :
- Alpha-(Fmoc-amino)-omega-(succinimidyl propionate) tetra(ethylene glycol).
- Fmoc-NH-PEG(4)-NHS.
Synthesis Analysis
The synthesis of Fmoc-NH-dPEG™(4)-NHS involves attaching a succinimidyl ester group to a tetra(ethylene glycol) spacer. This modification enhances solubility and provides a flexible linker for subsequent conjugation reactions.
Molecular Structure Analysis
The molecular formula for Fmoc-NH-dPEG™(4)-NHS is C30H36N2O10 , with a molecular weight of 584.24 g/mol .
Chemical Reactions Analysis
Upon activation, the succinimidyl ester group reacts with primary amines (such as lysine residues in proteins) to form stable amide bonds. This enables covalent attachment of Fmoc-NH-dPEG™(4)-NHS to biomolecules.
Physical And Chemical Properties Analysis
- Spacer Length : 17 atoms or approximately 18.17 Å .
- Solubility : Soluble in organic solvents (e.g., DMF, DMSO).
- Stability : Stable under typical reaction conditions.
Wissenschaftliche Forschungsanwendungen
Amine-Terminated Monolayers on Carbon
A study by Lee et al. (2015) detailed the preparation and characterization of amine-terminated monolayers on glassy carbon and pyrolyzed photoresist film using Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups for protection-deprotection strategies. This work demonstrated the effectiveness of using Fmoc and Boc groups in creating functionalized surfaces for further chemical modifications, highlighting their utility in surface chemistry and material science applications (Lee, Leroux, Hapiot, & Downard, 2015).
Synthesis of Constrained Amino Acids
Santagada et al. (2001) synthesized Fmoc-N,N′-Bis-Boc-7-guanyl-Tic-OH (GTIC), a conformationally constrained amino acid, demonstrating its potential for biological activity applications. This research underscores the role of Fmoc and Boc in the synthesis of specialized amino acids for peptide-based therapeutics (Santagada, Fiorino, Severino, Salvadori, Lazarus, Bryant, & Caliendo, 2001).
Advancements in Peptide Synthesis
Rovero, Quartara, and Fabbri (2009) compared the Boc and Fmoc methods in the solid-phase synthesis of neurokinin A antagonists, finding that the Fmoc strategy provided superior results in terms of yield and purity for peptides containing hydrophobic amino acids. This study contributes to the optimization of peptide synthesis protocols, particularly for challenging sequences (Rovero, Quartara, & Fabbri, 2009).
Hydrogelation and Self-Assembly of Fmoc-tripeptides
Cheng et al. (2010) investigated the hydrogelation and self-assembly properties of Fmoc-tripeptides, revealing significant differences in gel properties based on peptide sequence. This research illustrates the potential of Fmoc-protected peptides in creating hydrogels with varied mechanical and structural properties for biomedical applications (Cheng, Castelletto, Moulton, Newby, & Hamley, 2010).
Safety And Hazards
- Safety Data Sheets : Refer to the safety data sheets for handling instructions and precautions.
- Bulk Orders : For larger quantities, consult safety guidelines and ensure proper storage.
Zukünftige Richtungen
Research on Fmoc-NH-dPEG™(4)-NHS continues to explore its applications in drug delivery, diagnostics, and bioconjugation. Future studies may focus on optimizing its properties, enhancing stability, and expanding its utility.
References :
- Product Details
- Biosynth Reference Standard
- [J&W Pharmlab](https://
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNADFIEGTPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-nh-dpeg(4)-nhnh-boc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)
![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)
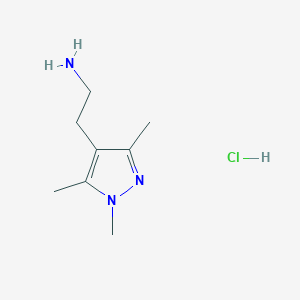
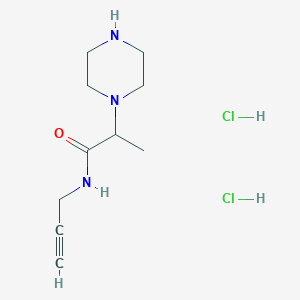
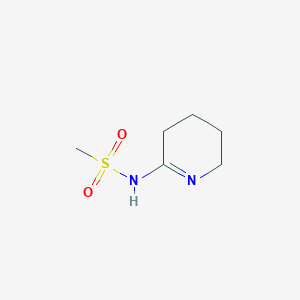
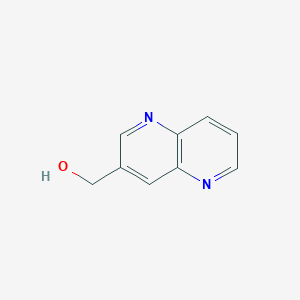
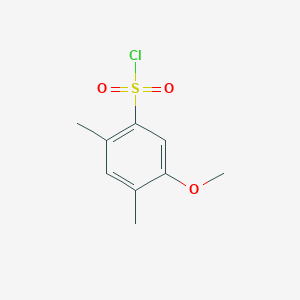
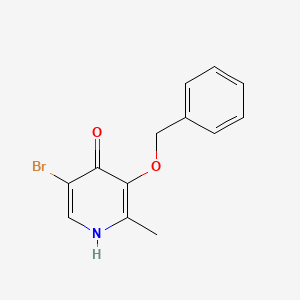
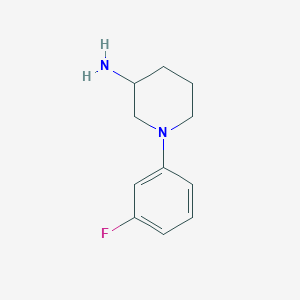
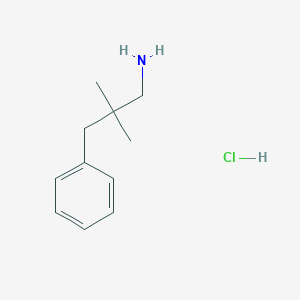
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)
